Product packaging for 5-Methyl-2-pyrazinecarboxylic acid(Cat. No.:CAS No. 5521-55-1)

5-Methyl-2-pyrazinecarboxylic acid

Cat. No.: B017604
CAS No.: 5521-55-1
M. Wt: 138.12 g/mol
InChI Key: RBYJWCRKFLGNDB-UHFFFAOYSA-N
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Description

Significance within Heterocyclic Compound Chemistry

The importance of 5-Methylpyrazine-2-carboxylic acid in heterocyclic chemistry stems from its unique molecular architecture. As a substituted pyrazine (B50134), it is part of a crucial class of nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules. rjpbcs.com The presence of both a carboxylic acid and a methyl group on the pyrazine core provides multiple reactive sites for chemical modification, making it a valuable scaffold for synthetic chemists.

This compound serves as a fundamental building block in the creation of various larger molecules. tcichemicals.com For instance, it is a well-documented intermediate in the synthesis of important pharmaceuticals, including the anti-diabetic drug glipizide (B1671590) and the lipid-lowering agent acipimox (B1666537). ontosight.aigoogle.com Furthermore, its structure is relevant as it has been identified as a metabolite of the antiviral drug Paritaprevir, used in the treatment of Hepatitis C. ontosight.ainih.gov The versatility of 5-Methylpyrazine-2-carboxylic acid also extends to materials science, where it is utilized in the preparation of novel europium(III) complexes and lanthanide-based metal-organic frameworks (MOFs).

Interactive Table 1: Chemical and Physical Properties of 5-Methylpyrazine-2-carboxylic Acid

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₂ ontosight.ainist.gov
Molecular Weight 138.12 g/mol ontosight.ainih.gov
CAS Number 5521-55-1 ontosight.ainih.govnist.gov
IUPAC Name 5-methylpyrazine-2-carboxylic acid nih.gov
Melting Point 167-171 °C
Appearance Light yellow to Brown to Dark green powder to crystal
Canonical SMILES CC1=CN=C(C=N1)C(=O)O nih.gov
InChI Key RBYJWCRKFLGNDB-UHFFFAOYSA-N nih.govnist.gov

Overview of Academic Research Trajectories for Pyrazine Carboxylic Acids

Academic research into pyrazine carboxylic acids, the broader family to which 5-methylpyrazine-2-carboxylic acid belongs, is characterized by several key trends. A major focus is the exploration of their wide-ranging biological activities. Pyrazine derivatives are known to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.airjpbcs.com Consequently, a significant portion of research is dedicated to the synthesis and evaluation of novel derivatives to identify new therapeutic agents. scispace.comglobethesis.com

A prominent research trajectory involves the chemical modification of the pyrazine carboxylic acid scaffold to enhance biological efficacy and understand structure-activity relationships (SAR). nih.gov For example, studies have focused on creating amide and ester derivatives to increase lipophilicity, which can improve a compound's ability to penetrate biological membranes. nih.govmdpi.com This approach is exemplified by research into more lipophilic derivatives of pyrazinoic acid, the active form of the first-line antitubercular drug pyrazinamide, to overcome resistance and improve potency. nih.govnih.gov

Furthermore, the field is investigating the potential of pyrazine carboxylic acids in various therapeutic areas beyond infectious diseases, including cancer and metabolic disorders. google.comscispace.com Research has demonstrated that derivatives can be designed to target specific enzymes and receptors involved in disease pathways. ontosight.aiscispace.com For instance, some pyrazine-2-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. scispace.com The synthesis of hybrid molecules, where a pyrazine moiety is combined with other pharmacologically active natural products, is another active area of investigation to develop novel compounds with enhanced biological activities. mdpi.com

Interactive Table 2: Research Applications of 5-Methylpyrazine-2-carboxylic Acid and its Derivatives

Research AreaApplicationSpecific ExamplesSource(s)
Medicinal Chemistry Pharmaceutical IntermediateSynthesis of glipizide (anti-diabetic) and acipimox (lipid-lowering). ontosight.aigoogle.com
Drug MetaboliteIdentified as a metabolite of the antiviral drug Paritaprevir. ontosight.ainih.gov
Antimicrobial AgentsDerivatives synthesized and tested for activity against Mycobacterium tuberculosis and other microbes. rjpbcs.comnih.gov
Anticancer AgentsDerivatives synthesized and evaluated for cytotoxicity against cancer cell lines. scispace.com
Materials Science Metal-Organic Frameworks (MOFs)Used in the synthesis of lanthanide-based MOFs.
Luminescent MaterialsPreparation of novel europium(III) complexes.
Flavor Industry Flavoring AgentsUtilized to enhance the flavor profiles of food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B017604 5-Methyl-2-pyrazinecarboxylic acid CAS No. 5521-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-8-5(3-7-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYJWCRKFLGNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203707
Record name 5-Methyl-2-pyrazinecarboxylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5521-55-1
Record name 5-Methyl-2-pyrazinecarboxylic acid
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Record name 5-Methyl-2-pyrazinecarboxylic acid
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Record name 5-Methyl-2-pyrazinecarboxylic acid
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Record name 5-methylpyrazine-2-carboxylic acid
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Record name 5-METHYL-2-PYRAZINECARBOXYLIC ACID
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Advanced Synthetic Methodologies for 5 Methylpyrazine 2 Carboxylic Acid

Catalytic Oxidation Pathways from Pyrazine (B50134) Precursors

The direct oxidation of a methyl group on the pyrazine ring is a primary strategy for synthesizing 5-Methylpyrazine-2-carboxylic acid. This approach often starts from the readily available precursor, 2,5-dimethylpyrazine (B89654).

Selective Mono-oxidation of Dimethylpyrazine Isomers

A significant challenge in the synthesis is achieving selective oxidation of only one of the two methyl groups on 2,5-dimethylpyrazine. A common route involves the initial N-oxidation of the pyrazine ring, which activates the adjacent methyl group for subsequent reactions.

One documented method involves the oxidation of 2,5-dimethylpyrazine with hydrogen peroxide. patsnap.com This reaction selectively forms 2,5-dimethylpyrazine-1-oxide. This mono-N-oxide is a crucial intermediate, as the N-oxide group directs further oxidation to the adjacent methyl group. An older route also describes the formation of this mono-N-oxide from 2,5-dimethylpyrazine using H₂O₂. tandfonline.com The subsequent steps then convert the activated methyl group into a carboxylic acid.

A multi-step process starting from 2,5-dimethylpyrazine has been reported to yield 5-methylpyrazine-2-carboxylic acid. patsnap.com The initial N-oxidation is followed by transformation into an acetoxymethyl intermediate, hydrolysis, and a final oxidation step.

Table 1: Selective N-Oxidation of 2,5-Dimethylpyrazine

Precursor Reagent Catalyst Product Yield Reference
2,5-Dimethylpyrazine 30% Hydrogen Peroxide Sodium Tungstate, Sulfuric Acid 2,5-Dimethylpyrazine-1-oxide 93% patsnap.com

Role of Transition Metal Catalysts in Oxidation Reactions

Transition metal catalysts play a vital role in the various oxidation steps required to convert a methyl group to a carboxylic acid. While palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, Heck, and Sonogashira) are well-established for functionalizing pyrazine rings, their application is more common for C-C or C-heteroatom bond formation rather than direct methyl group oxidation. rsc.orgrsc.orgresearchgate.net

In the context of synthesizing 5-methylpyrazine-2-carboxylic acid, catalysts are crucial for the oxidation steps.

Sodium Tungstate : Used as a catalyst in the selective N-oxidation of 2,5-dimethylpyrazine with hydrogen peroxide. patsnap.com

The development of catalytic systems often aims to replace stoichiometric and hazardous oxidants like KMnO₄ with more environmentally benign alternatives, a key theme in green chemistry. patsnap.com

Multi-step Synthetic Sequences

Beyond direct oxidation, multi-step strategies provide alternative and often more controlled pathways to 5-methylpyrazine-2-carboxylic acid. These sequences can involve building the pyrazine ring from acyclic precursors or functional group interconversions on a pre-existing pyrazine scaffold.

Cyclization and Hydrolysis-Decarboxylation Strategies

This approach involves constructing the pyrazine ring from simpler, non-cyclic molecules. The classical synthesis of pyrazines often involves the condensation of 1,2-diamines with α-dicarbonyl compounds, followed by oxidation. researchgate.net

A patented method for preparing 5-methylpyrazine-2-carboxylic acid starts with methylglyoxal (B44143) and o-phenylenediamine (B120857) as basic raw materials. google.com The process involves several key steps:

Cyclization : The precursors undergo a catalyzed cyclization reaction.

Oxidation : The resulting intermediate is oxidized using an inorganic oxidizer.

Acidification and Decarboxylation : The product is then acidified with sulfuric acid, leading to decarboxylation to form the target molecule.

This method highlights a build-up approach, where the core heterocyclic structure is formed as part of the sequence, culminating in the desired carboxylic acid.

Esterification and Subsequent Transformation Approaches

This strategy involves creating a functional group that can be readily converted to a carboxylic acid. A prominent example is the conversion of a methyl group into an alcohol via an ester intermediate, which is then oxidized.

Free-radical Chlorination : 2,5-dimethylpyrazine is treated with N-chlorosuccinimide (NCS) to produce 2-chloromethyl-5-methylpyrazine.

Esterification (Acetoxylation) : The chloromethyl derivative is reacted with sodium acetate (B1210297) to yield 2-acetoxymethyl-5-methylpyrazine.

Hydrolysis : The acetate ester is hydrolyzed with sodium hydroxide (B78521) to give 2-hydroxymethyl-5-methylpyrazine.

Oxidation : The resulting alcohol is oxidized with potassium permanganate (B83412) to afford the final product, 5-methylpyrazine-2-carboxylic acid. tandfonline.com

A similar sequence is described in a patent where 2,5-dimethylpyrazine-1-oxide is treated with acetic anhydride (B1165640) to form 2-acetoxymethyl-5-methylpyrazine, which is subsequently hydrolyzed and oxidized. patsnap.com

Conversely, the final acid product can be esterified for various purposes. For example, reacting 5-methylpyrazine-2-carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or an ion-exchange resin yields methyl 5-methylpyrazine-2-carboxylate. chemicalbook.comresearchgate.net

Table 2: Multi-step Synthesis via Chlorination and Acetoxylation

Step Starting Material Reagents Product Yield Reference
1. Chlorination 2,5-Dimethylpyrazine N-Chlorosuccinimide, Benzoyl Peroxide 2-Chloromethyl-5-methylpyrazine 80% tandfonline.com
2. Acetoxylation 2-Chloromethyl-5-methylpyrazine Sodium Acetate 2-Acetoxymethyl-5-methylpyrazine 90% (GLC) tandfonline.com
3. Hydrolysis 2-Acetoxymethyl-5-methylpyrazine Sodium Hydroxide 2-Hydroxymethyl-5-methylpyrazine 85% tandfonline.com
4. Oxidation 2-Hydroxymethyl-5-methylpyrazine Potassium Permanganate 5-Methylpyrazine-2-carboxylic Acid - tandfonline.com

Green Chemistry and Sustainable Synthesis Innovations

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. nih.gov For the synthesis of 5-methylpyrazine-2-carboxylic acid and its precursors, this involves moving away from hazardous reagents and exploring biocatalytic and atom-economical routes.

A key development is the replacement of harsh oxidants like potassium permanganate, which creates significant waste, with cleaner alternatives like hydrogen peroxide. patsnap.com The catalytic use of H₂O₂ for the initial N-oxidation step is an example of a greener approach. patsnap.com A patented method also highlights a "pollution-free" process, although specific details on waste treatment are provided. google.com

Electrochemical Synthesis Pathways

Electrochemical methods for synthesizing 5-Methylpyrazine-2-carboxylic acid offer an alternative to traditional chemical oxidation. These pathways typically involve the oxidation of a precursor molecule at the surface of an electrode.

One documented approach involves the electrochemical oxidation of 2-methyl-5-oxomethylpyrazine. technoarete.org Research has shown that using a nickel hydroxide-oxide (NiO(OH)) electrode can facilitate this conversion, with reported yields ranging from 74% to 93%. technoarete.org Another potential electrochemical route starts with 2,5-dimethylpyrazine, which is first chemically converted to 2-methyl-5-methylol pyrazine. This intermediate is then oxidized to the target carboxylic acid via an electrochemical process. google.com

Despite the potential for high yields, electrochemical methods have faced challenges that have limited their widespread commercial adoption. These include high initial investment costs for equipment and significant electricity consumption, which can make the process economically less viable compared to other methods. technoarete.orggoogle.com The choice of starting material is also a critical factor; for instance, while the electrolytic oxidation of 2,5-dimethylpyrazine is a technically mature process, the high cost and limited availability of the starting material can be prohibitive. google.com

Table 1: Overview of Electrochemical Synthesis Approaches

Precursor Electrode/Reagent Reported Yield Noted Challenges
2-methyl-5-oxomethylpyrazine NiO(OH) 74-93% Limited commercial success technoarete.org
2-methyl-5-methylol pyrazine Electrochemical Oxidation Not specified Requires prior chemical synthesis of the precursor google.com
2,5-dimethylpyrazine Electrolytic Oxidation Not specified High cost of starting material google.com

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic synthesis represents a "green" chemistry approach, utilizing microorganisms or isolated enzymes to perform specific chemical transformations under mild conditions. For 5-Methylpyrazine-2-carboxylic acid, research has demonstrated the viability of using bacterial oxidation.

A notable biological synthesis process uses strains of Pseudomonas bacteria. google.com In this method, the bacteria are cultivated in a fermentation broth where p-xylene (B151628) serves as the unique carbon and energy source. The microorganisms then perform a selective oxidation of 2,5-dimethylpyrazine to yield 5-Methylpyrazine-2-carboxylic acid. google.com This biotransformation is carried out at room temperature (approximately 30°C) and a neutral pH of 7.0, resulting in an impressive yield of up to 95%. google.com

While this method boasts a high yield and environmentally friendly conditions, it is not without its own set of challenges. The primary difficulties lie in the cultivation of the specific Pseudomonas strain required for the oxidation and the potential for the process to be affected by seasonal variations, which can impact the consistency and scalability of production. google.com

Table 2: Biocatalytic Synthesis of 5-Methylpyrazine-2-carboxylic Acid

Catalyst Substrate Process Conditions Yield Challenges
Pseudomonas sp. 2,5-dimethylpyrazine pH 7.0, ~30°C 95% Difficulty in cultivating the specific bacterial strain; potential seasonal restrictions google.com

Industrial Synthesis Scale-up and Process Optimization Studies

The industrial production of 5-Methylpyrazine-2-carboxylic acid has been the subject of significant process optimization to enhance yield, purity, and cost-effectiveness while minimizing environmental impact. Several methods have been developed for large-scale manufacturing.

One established industrial method begins with the cyclization of methylglyoxal and o-phenylenediamine. google.com The resulting intermediate undergoes oxidation using an inorganic oxidizer, followed by acidification with sulfuric acid, decarboxylation, and extraction with butanone. The final product is obtained through crystallization, yielding a purity of over 99% as measured by HPLC. This method is noted for its simple technology and flexible production scale. google.com

Another common industrial-scale approach is the direct oxidation of 2,5-dimethylpyrazine using a strong oxidizing agent like potassium permanganate in an alkaline solution. google.com In a typical process, 2,5-dimethylpyrazine is added in batches to a solution of an inorganic base, such as sodium hydroxide, while maintaining the temperature between 5°C and 30°C. Solid potassium permanganate is then added portion-wise. After the reaction, the product is isolated through filtration, extraction with a solvent like butanone, and finally purified by recrystallization from water. google.com This method is designed to be controllable and cost-effective. google.com

To address the high cost of certain raw materials like pyruvic aldehyde, novel synthesis routes have been developed. One such process uses more accessible materials like acetone (B3395972) aldoxime and diaminomaleonitrile. technoarete.org This multi-step synthesis involves the hydrolysis and subsequent in-situ decarboxylation of an intermediate, 2,3-dicyano-5-methylpyrazine, to yield the final product with a reported yield of approximately 52% and 98% purity. This process is highlighted as being suitable for large-scale chemical manufacturing. technoarete.org

Table 3: Comparison of Industrial Synthesis Processes

Starting Materials Key Reagents/Process Key Conditions Reported Yield/Purity
Methylglyoxal, o-phenylenediamine Cyclization, Oxidation, Acidification, Decarboxylation Cyclization: 30-90°C, 0.5-2h google.com >99% Purity (HPLC) google.com
2,5-dimethylpyrazine Potassium permanganate, Sodium hydroxide Reaction Temperature: 10-30°C google.com Not specified
Diaminomaleonitrile, Acetone aldoxime Hydrolysis, In-situ Decarboxylation Heating to 70-100°C for 3-5 hours technoarete.org ~52% Yield, 98% Purity technoarete.org

Elaboration of 5 Methylpyrazine 2 Carboxylic Acid Derivatives and Analogues

Ester and Amide Derivatives Synthesis

The carboxylic acid moiety is a prime site for derivatization through esterification and amidation reactions, yielding compounds with modified physicochemical properties.

A key intermediate for further elaboration is 5-methylpyrazine-2-carbohydrazide (B1341549). Its synthesis is a well-established multi-step process. researchgate.net

The initial step involves the esterification of 5-methylpyrazine-2-carboxylic acid. This is typically achieved by reacting the acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄). researchgate.netajgreenchem.com The resulting ester, for instance, methyl 5-methylpyrazine-2-carboxylate or ethyl 5-methylpyrazine-2-carboxylate, is then isolated. chemicalbook.comresearchgate.net

In the second step, this ester is converted into the corresponding acid hydrazide. This transformation is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). researchgate.netajgreenchem.comresearchgate.net The hydrazide scaffold, 5-methylpyrazine-2-carbohydrazide, is a crucial building block, often condensed further with various substituted aldehydes to produce a series of N'-substituted carbohydrazide (B1668358) derivatives (hydrazones). researchgate.netajgreenchem.com

Table 1: Synthesis of 5-Methylpyrazine-2-carbohydrazide

Step Starting Material Reagents Product Reference
1 5-Methylpyrazine-2-carboxylic acid Ethanol, Conc. H₂SO₄ 5-Methylethylpyrazinoate ajgreenchem.com, researchgate.net
2 5-Methylethylpyrazinoate Hydrazine Hydrate (99%) 5-Methylpyrazine-2-carbohydrazide ajgreenchem.com, researchgate.net

Amide derivatives are synthesized by forming a peptide bond between 5-methylpyrazine-2-carboxylic acid and an amine. A modern and efficient method employs a coupling agent to facilitate this reaction. For example, novel pyrazine-2-carboxylic acid derivatives have been synthesized by reacting 5-methylpyrazine-2-carboxylic acid with N-heteroarylpiperazines using propyl phosphonic anhydride (B1165640) (T3P) as the coupling reagent in the presence of a base like diisopropylethyl amine (DIPEA). rjpbcs.com

An alternative, more traditional route involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-methylpyrazine-2-carbonyl chloride is then condensed with a wide range of substituted anilines or other primary/secondary amines to yield the desired amide derivatives. nih.govresearchgate.net This method has been used extensively for various substituted pyrazine-2-carboxylic acids. nih.govresearchgate.net

Table 2: Examples of Synthesized Amides of Pyrazine-2-carboxylic Acids

Pyrazine (B50134) Acid Derivative Amine Coupling Method Product Reference
5-Methylpyrazine-2-carboxylic acid N-heteroarylpiperazine T3P, DIPEA (Pyrazinylcarbonyl)piperazine derivative rjpbcs.com
6-Chloropyrazine-2-carboxylic acid Substituted anilines Acid Chloride N-Aryl-6-chloropyrazine-2-carboxamide nih.gov, researchgate.net
5-tert-Butylpyrazine-2-carboxylic acid Substituted anilines Acid Chloride N-Aryl-5-tert-butylpyrazine-2-carboxamide nih.gov, researchgate.net

The structures of the synthesized ester and amide derivatives are rigorously confirmed using a combination of modern spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: FT-IR analysis is used to identify key functional groups, such as the C=O stretching of the ester or amide and N-H bending in amides. researchgate.netrjpbcs.com

Mass Spectrometry (MS): Techniques like LC-MS are used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. rjpbcs.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in three dimensions. This technique reveals precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netresearchgate.netnih.gov

Elemental Analysis: This method provides the percentage composition of elements (C, H, N), which is compared against calculated values to verify the empirical formula of the compound. researchgate.net

Fused Heterocyclic Systems Incorporating the Pyrazine Core

The pyrazine ring of 5-methylpyrazine-2-carboxylic acid and its derivatives can serve as a foundation for constructing fused bicyclic heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

The imidazo[1,2-a]pyrazine (B1224502) ring system is generally synthesized via the Tschitschibabin reaction. This involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. nih.govresearchgate.net To synthesize derivatives bearing a methyl group at the 5-position (corresponding to the 5-position of the original pyrazine), the required starting material is 2-amino-5-methylpyrazine. This precursor can be prepared from 5-methylpyrazine-2-carboxylic acid through a Curtius rearrangement, where the carboxylic acid is converted to an isocyanate intermediate that is subsequently transformed into the amino group. google.com

The synthesis proceeds by reacting 2-amino-5-methylpyrazine with various α-bromo ketones or α-bromo esters in a solvent like ethanol, often in the presence of a base such as sodium bicarbonate, under reflux conditions. This cyclocondensation reaction directly yields the substituted 5-methylimidazo[1,2-a]pyrazine (B12460011) core.

Table 3: General Synthesis of 5-Methylimidazo[1,2-a]pyrazines

Starting Material Reagent Conditions Product Core Reference
2-Amino-5-methylpyrazine α-Halocarbonyl compound (e.g., acyl bromide) NaHCO₃, Ethanol, Reflux 5-Methylimidazo[1,2-a]pyrazine

The synthesis of the ajgreenchem.comdergipark.org.trtriazolo[4,3-a]pyrazine fused system typically begins with a 2-hydrazinopyrazine derivative. researchgate.net Starting from a 2-halopyrazine (e.g., 2-chloropyrazine), reaction with hydrazine hydrate yields the key 2-hydrazinopyrazine intermediate. frontiersin.org

This intermediate is then cyclized with a reagent that provides a single carbon atom to form the triazole ring. A common method is to react the 2-hydrazinopyrazine with triethoxymethane or formic acid to close the ring and form the triazolo[4,3-a]pyrazine scaffold. frontiersin.org Modifications on the pyrazine ring, such as the 5-methyl group, would be carried through this synthetic sequence. The resulting fused system can be further functionalized to create a library of diverse derivatives. researchgate.netnih.gov

Table 4: General Synthesis of ajgreenchem.comdergipark.org.trTriazolo[4,3-a]pyrazines

Starting Material Reagent(s) Conditions Product Core Reference

Compound Index

Pyrazolo[3,4-b]pyrazine Derivatives

The synthesis of pyrazolo[3,4-b]pyrazine derivatives, a class of fused heterocyclic compounds with notable biological and industrial applications, can be achieved starting from 5-Methylpyrazine-2-carboxylic acid. The process involves the initial conversion of the carboxylic acid into a more reactive intermediate, 5-methylpyrazine-2-carbohydrazide. researchgate.netresearchgate.netresearchgate.net

This transformation is typically a two-step process:

Esterification: 5-Methylpyrazine-2-carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is commonly achieved by reacting the acid with an alcohol, such as methanol or ethanol, in the presence of a catalytic amount of strong acid like sulfuric acid. researchgate.net

Hydrazinolysis: The resulting ester, for instance, methyl 5-methylpyrazine-2-carboxylate, is then treated with hydrazine hydrate (N₂H₄·H₂O). researchgate.net This reaction displaces the methoxy (B1213986) group to form 5-methylpyrazine-2-carbohydrazide. researchgate.netresearchgate.net

Once the 5-methylpyrazine-2-carbohydrazide is synthesized, it serves as a key precursor for the construction of the fused pyrazolo[3,4-b]pyrazine ring system. The formation of the pyrazole (B372694) ring is accomplished through cyclocondensation with a suitable 1,3-dielectrophilic reagent, such as a 1,3-dicarbonyl compound. The general mechanism involves the reaction of the hydrazide moiety with the two carbonyl groups of the dicarbonyl compound to form the pyrazole ring fused to the pyrazine core. While specific examples starting directly from 5-methylpyrazine-2-carbohydrazide are specialized, this synthetic strategy is a well-established method for creating pyrazole-fused heterocycles. conicet.gov.armdpi.com

Table 1: Synthesis of 5-Methylpyrazine-2-carbohydrazide

StepStarting MaterialReagentsProductTypical ConditionsReference
15-Methylpyrazine-2-carboxylic acidMethanol, Sulfuric Acid (catalyst)Methyl 5-methylpyrazine-2-carboxylateReflux researchgate.net
2Methyl 5-methylpyrazine-2-carboxylateHydrazine Hydrate (80%)5-Methylpyrazine-2-carbohydrazideReflux in Methanol researchgate.net

Coordination Chemistry: Metal Complexes of 5-Methylpyrazine-2-carboxylic Acid

The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group make 5-Methylpyrazine-2-carboxylic acid an excellent ligand for coordinating with metal ions. This property is extensively utilized in the creation of lanthanide complexes with specific luminescent properties and in the construction of porous metal-organic frameworks.

Synthesis of Lanthanide Complexes (e.g., Europium(III))

5-Methylpyrazine-2-carboxylic acid is employed in the synthesis of novel Europium(III) complexes, which are of significant interest due to their potential applications in luminescent materials. One such example is the preparation of (5-methyl-2-pyrazinecarboxylato)(phenanthroline)europium(III). These complexes often exhibit strong luminescence, a characteristic feature of Europium(III) ions when shielded from solvent quenching effects by organic ligands.

The synthesis typically involves the reaction of a europium salt, such as Europium(III) nitrate (B79036) hexahydrate (Eu(NO₃)₃·6H₂O), with 5-Methylpyrazine-2-carboxylic acid and often a secondary neutral ligand, like 1,10-phenanthroline, in a suitable solvent. The carboxylate group of the acid and the nitrogen atoms from the pyrazine and phenanthroline ligands coordinate to the Eu(III) ion. The organic ligands absorb energy and efficiently transfer it to the central Eu(III) ion, which then emits light at its characteristic wavelengths, resulting in strong red luminescence.

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. 5-Methylpyrazine-2-carboxylic acid serves as a valuable organic linker in the synthesis of lanthanide-based MOFs (Ln-MOFs). nih.gov These frameworks can possess unique three-dimensional network structures with open channels. nih.gov

The formation of these MOFs is achieved by reacting 5-Methylpyrazine-2-carboxylic acid with a lanthanide salt, for example, Ln(NO₃)₃·6H₂O, sometimes in the presence of other coordinating species. The resulting MOF architecture is dictated by the coordination preferences of the metal ion and the geometry of the organic linker. The pyrazine nitrogen and carboxylate oxygen atoms of the ligand bridge multiple metal centers to build the extended porous structure. The channels within these MOFs can be utilized for applications such as gas storage, separations, and catalysis.

Characterization of Coordination Geometries and Bonding

The coordination of 5-Methylpyrazine-2-carboxylic acid to metal centers occurs primarily through the nitrogen atom of the pyrazine ring and the oxygen atoms of the carboxylate group. The specific coordination mode can vary, leading to different structures, from discrete molecular complexes to extended MOFs.

Structural analysis, often performed using single-crystal X-ray diffraction on related compounds, provides detailed insights into the coordination environment. For instance, in the crystal structure of 5-methylpyrazine-2-carboxamide, the molecule is nearly planar. The molecules are linked in the crystal by N-H···O and N-H···N hydrogen bonds, forming dimers and ribbons. These hydrogen bonding motifs are also crucial in stabilizing the three-dimensional structures of metal complexes and MOFs.

In metal complexes, the carboxylate group can coordinate to the metal in a monodentate, bidentate chelating, or bridging fashion. The pyrazine ring typically coordinates through one or both of its nitrogen atoms, allowing it to act as a bridge between metal centers. Infrared (IR) spectroscopy is a useful tool for determining the coordination mode of the carboxylate group by analyzing the separation between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies.

Table 2: Crystallographic Data for a Related Compound: 5-Methylpyrazine-2-carboxamide

ParameterValueReference
Chemical FormulaC₆H₇N₃O
Crystal SystemMonoclinic
Space GroupP2₁/n
Key FeatureMolecules linked by N-H···O and N-H···N hydrogen bonds
Structural MotifInversion dimers forming R²₂(8) and R²₂(10) ring motifs

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Methylpyrazine-2-carboxylic acid, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, tert-butyl (5-methyl-pyrazin-2-yl)-carbamic acid, the methyl protons (s, 3H) appear at 2.51 ppm, while the aromatic protons are observed at 8.11 ppm (s, 1H) and 9.18 ppm (s, 1H). ambeed.com The singlet nature of these peaks indicates no adjacent protons. The broad singlet at 8.17 ppm is attributed to the N-H proton. ambeed.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in 5-Methylpyrazine-2-carboxylic acid by probing their vibrational modes.

IR Spectroscopy is particularly useful for identifying polar bonds. The IR spectrum of a pyrazine-2-carboxylic acid derivative shows characteristic absorption bands. For example, a broad band in the region of 3000-3400 cm⁻¹ is indicative of the N-H stretching vibration of an amide group. hilarispublisher.com The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong and sharp band between 1700-1725 cm⁻¹. hilarispublisher.com For comparison, the related compound pyrazine-2-carboxylic acid exhibits a C=O stretch at 1732 cm⁻¹ and 1715 cm⁻¹. hilarispublisher.com

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It can provide valuable information about the pyrazine (B50134) ring itself. While specific Raman data for 5-Methylpyrazine-2-carboxylic acid is limited, studies on similar molecules like pyrimidine-2-carboxylic acid show that coordination with metal ions affects the aromatic system, which can be observed through shifts in the Raman spectra. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of 5-Methylpyrazine-2-carboxylic acid. The molecular weight of this compound is 138.12 g/mol . nih.gov

Mass Spectrometry (MS) provides the nominal mass of the molecule. Electron ionization mass spectra of the related 2-Methylpyrazine-5-carboxylic acid show a molecular ion peak (M+) which confirms its molecular weight. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental composition. The exact mass of 5-Methylpyrazine-2-carboxylic acid is calculated to be 138.042927438 Da. nih.gov This high level of accuracy is crucial for confirming the molecular formula as C₆H₆N₂O₂. nih.govlgcstandards.com

X-ray Crystallography for Solid-State Structural Analysis

A study on the related compound, methyl 5-methylpyrazine-2-carboxylate, revealed a monoclinic crystal system with the space group P2₁. researchgate.net The non-hydrogen atoms of the molecule were found to be nearly planar. researchgate.net In the crystal structure, molecules are linked through C—H⋯N and C—H⋯O hydrogen bonds, forming layers. researchgate.net Such analyses provide invaluable insights into the intermolecular interactions that govern the solid-state packing of the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of 5-Methylpyrazine-2-carboxylic acid.

Commercial suppliers of 5-Methylpyrazine-2-carboxylic acid specify a purity of greater than 98.0%, as determined by HPLC. tcichemicals.comlabproinc.com This indicates that HPLC is a standard method for quality control, ensuring the compound meets the required specifications for research and other applications. A patented synthesis process for 5-methylpyrazine-2-carboxylic acid also utilizes HPLC to confirm a product content of ≥99%. google.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of chemical reactions and for screening purposes. While specific research findings on the use of TLC for 5-Methylpyrazine-2-carboxylic acid were not detailed in the provided search results, it is a standard and indispensable tool in synthetic organic chemistry. Chemists would typically use TLC to follow the conversion of starting materials to the desired product, 5-Methylpyrazine-2-carboxylic acid, by observing the appearance of a new spot with a different retention factor (Rf) value corresponding to the product and the disappearance of the spots corresponding to the reactants.

Investigation of Biological Activities and Pharmacological Relevance of 5 Methylpyrazine 2 Carboxylic Acid Derivatives

Antimicrobial Activity Studies

Derivatives of 5-Methylpyrazine-2-carboxylic acid have been the subject of numerous studies to determine their efficacy against a wide range of microbial pathogens. These investigations are critical in the search for new antibiotics to combat the growing challenge of antimicrobial resistance.

The antibacterial potential of 5-Methylpyrazine-2-carboxylic acid derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. A study involving the synthesis of novel pyrazine-2-carboxylic acid derivatives coupled with piperazines revealed significant antimicrobial activity. google.comnih.gov One of the most active compounds identified was (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4), which demonstrated notable efficacy. google.comnih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. For compound P4 and its analogues, MIC values were determined against several clinical isolates. google.com Against the Gram-negative bacterium Escherichia coli, compounds such as 'P3', 'P4', 'P7', and 'P9' showed an MIC value of 50 µg/mL. google.com Another Gram-negative bacterium, Pseudomonas aeruginosa, was sensitive to compounds 'P6', 'P7', 'P9', and 'P10' at an MIC of 25 µg/mL. google.com Nearly all tested compounds in this series were effective against the Gram-positive strain Bacillus subtilis. google.com Another study synthesized fourteen 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives and tested them against Gram-positive strains, further highlighting the potential of this chemical class. google.com

Compound/DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
P4 B. subtilis-E. coli50 google.com
P3, P7, P9 --E. coli50 google.com
P6, P7, P9, P10 --P. aeruginosa25 google.com

Note: Data for specific MIC values against all strains for every compound were not fully detailed in the cited sources. The table represents the available information.

The investigation into 5-Methylpyrazine-2-carboxylic acid derivatives extends to their potential as antifungal agents. In the same study that assessed antibacterial properties, derivatives were tested against the fungal pathogen Candida albicans. google.com Compounds 'P10' and 'P4', (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, were found to be the most effective against C. albicans, with a potent MIC value of 3.125 µg/mL. google.com

Another study focused on 5-aroylpyrazine-2-carboxylic acid derivatives and their thioamide analogues. google.com This research identified 5-benzoylpyrazine-2-carbothioamide (3a) as having the highest antifungal effect, with an MIC of less than 1.95 µM/mL against Trichophyton mentagrophytes, which was the most susceptible fungal strain tested. google.com The study also noted that, in general, the thioamide derivatives displayed superior in vitro antimicrobial activity compared to their corresponding amides. google.com

Compound/DerivativeFungal PathogenMICReference
P4 Candida albicans3.125 µg/mL google.com
P10 Candida albicans3.125 µg/mL google.com
5-benzoylpyrazine-2-carbothioamide (3a) Trichophyton mentagrophytes<1.95 µM/mL google.com

Perhaps the most extensively studied biological activity of pyrazine (B50134) derivatives is their effect against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This interest is largely inspired by the clinical success of Pyrazinamide, a primary antitubercular drug which is a derivative of pyrazine-2-carboxamide.

A series of 5-methylpyrazine-2-carbohydrazide derivatives (PM series) were synthesized and evaluated for their in vitro anti-tubercular activity against the H37Rv strain of M. tuberculosis. nih.gov From this series, seven compounds demonstrated noteworthy antimycobacterial activity. nih.gov The minimum inhibitory concentration (MIC) for these active compounds was determined, showing their potential as scaffolds for new anti-tubercular drugs. nih.gov

Further research into substituted 5-aroylpyrazine-2-carboxylic acid derivatives found that 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide (3d) showed promising activity, with 90% inhibition against M. tuberculosis. google.com Additionally, studies on N-phenylpyrazine-2-carboxamides, including derivatives of 5-methyl-pyrazinoic acid, have identified compounds with significant in vitro activity against M. tuberculosis H37Rv, with MIC values around 10 µM. researchgate.net For instance, N-(3-chloro-4-methylphenyl)-5-methylpyrazine-2-carboxamide (12) was one such derivative with notable activity. researchgate.net The development of pyrazinoic acid esters as prodrugs has also been explored as a strategy to enhance antimycobacterial effects. mdpi.com

Compound/DerivativeStrainActivity/MICReference
PM Series (7 compounds) M. tuberculosis H37Rv"Remarkable" nih.gov
5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide (3d) M. tuberculosis90% Inhibition google.com
N-(3-chloro-4-methylphenyl)-5-methylpyrazine-2-carboxamide (12) M. tuberculosis H37Rv~10 µM researchgate.net

Anti-inflammatory Activity Profiling

While pyrazine derivatives, in general, are known to possess a wide range of pharmaceutical activities including anti-inflammatory effects, specific research data on the anti-inflammatory profile of 5-Methylpyrazine-2-carboxylic acid derivatives is not available in the reviewed scientific literature. nih.govrjpbcs.com The following sections are therefore based on the general principles of anti-inflammatory drug discovery, as specific studies on the target compound class could not be located.

No specific in vitro anti-inflammatory assay data for 5-Methylpyrazine-2-carboxylic acid derivatives were found in the reviewed literature.

Common in vitro assays used to screen for anti-inflammatory activity involve measuring the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Other cell-based assays might measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in response to an inflammatory stimulus like lipopolysaccharide (LPS).

No potent anti-inflammatory analogues of 5-Methylpyrazine-2-carboxylic acid have been specifically identified in the reviewed literature.

The identification of potent analogues would typically follow a screening process using the in vitro assays mentioned above. Structure-activity relationship (SAR) studies would then be conducted to understand how different chemical modifications to the parent molecule influence its anti-inflammatory potency and selectivity, guiding the design of more effective and safer anti-inflammatory agents.

Anticancer Activity Evaluation

The exploration of 5-Methylpyrazine-2-carboxylic acid derivatives in oncology has centered on evaluating their ability to inhibit the growth of cancer cells and understanding the chemical features that govern this activity.

In Vitro Cytotoxicity Screening against Cancer Cell Lines

Derivatives of the closely related pyrazine-2-carboxamide scaffold have been subjected to in vitro cytotoxicity assays to determine their potential as anticancer agents. One study investigated a series of 3-phenoxypyrazine-2-carboxamide derivatives for their cytotoxic effects on human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines using the CCK-8 assay. The findings indicated that the tested compounds, including 18g, 18j, and 18k, did not exhibit significant cytotoxicity against these cell lines, with IC50 values greater than 50 μM. nih.gov

Table 1: In Vitro Cytotoxicity of 3-Phenoxypyrazine-2-carboxamide Derivatives

Compound A549 IC50 (μM) HeLa IC50 (μM)
18g > 50 > 50
18j > 50 > 50
18k > 50 > 50

Data sourced from a study on TGR5 agonists, which also assessed cytotoxicity. nih.gov

In a different line of research, carbohydrazide (B1668358) derivatives incorporating a furan (B31954) moiety were synthesized and evaluated for their anticancer activity against the A549 human lung cancer cell line. dergipark.org.tr These studies are relevant as the carbohydrazide functional group is a key feature in some derivatives of 5-Methylpyrazine-2-carboxylic acid. The results, obtained via the MTT assay, showed that most of these compounds demonstrated cytotoxic activity, with compound 3e being particularly notable for its significant effect on A549 cells (IC50 value of 43.38 µM) while showing no cytotoxicity towards normal BJ fibroblast cells. dergipark.org.tr

Table 2: In Vitro Cytotoxicity of Furan-bearing Carbohydrazide Derivatives against A549 Cells

Compound IC50 (μM)
3a 221.17
3b 184.26
3c 179.84
3d 129.21
3e 43.38
3f 342.63
3g > 400

Data from a study on novel carbohydrazide derivatives bearing a furan moiety. dergipark.org.tr

Although a series of 5-methylpyrazine-2-carbohydrazide derivatives have been synthesized, their evaluation was focused on anti-tubercular activity rather than anticancer effects. researchgate.net

Elucidation of Structure-Activity Relationships (SAR) for Anticancer Potential

Structure-activity relationship (SAR) studies provide insights into how the chemical structure of a compound influences its biological activity. For pyrazine derivatives, certain structural features have been noted for their impact on cytotoxicity.

A computational study using Quantitative Structure-Activity Relationship (QSAR) models on a group of substituted amides of pyrazine-2-carboxylic acids suggested that negative electrostatic potentials on the molecular surface are of primary importance for their cytotoxic activities. researchgate.net The study indicated that both structural and electronic properties of these derivatives are key factors in their interaction with biological targets related to cytotoxicity. researchgate.net

In the investigation of furan-bearing carbohydrazide derivatives, the presence of an electron-withdrawing group (NO2) and a halogen (fluoro) on the benzoyl moiety attached to the carbohydrazide structure (compound 3e ) was associated with the most significant anticancer effect on A549 cells. dergipark.org.tr This suggests that the nature and position of substituents on the aromatic ring play a crucial role in modulating the cytotoxic potential of this class of compounds.

Additional Bioactivity Investigations

Beyond anticancer research, derivatives of 5-Methylpyrazine-2-carboxylic acid have been investigated for other potential pharmacological applications, including enzyme inhibition and antioxidant effects.

Antioxidant Activity Assessment

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The investigation into the antioxidant properties of pyrazine derivatives is an active area of research.

A study focusing on novel pyrazine-2-carboxylic acid derivatives included the synthesis of (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4), a direct derivative of 5-Methylpyrazine-2-carboxylic acid. researchgate.net However, while the study evaluated the antioxidant activity of the synthesized compounds using DPPH and ABTS assays, the reported activity was for a different derivative, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), which showed the highest antioxidant potential among the tested series. researchgate.net The specific antioxidant activity data for the 5-methylpyrazine derivative (P4) was not provided in the accessible literature.

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

Research into derivatives of 5-Methylpyrazine-2-carboxylic acid has led to the identification of specific molecular targets, primarily in the context of antimicrobial and anti-tubercular activities.

A notable study focused on pyrazine-2-carboxylic acid derivatives coupled with piperazines. rjpbcs.com Molecular docking studies predicted that these derivatives, particularly compound P4 ((4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone) , exhibit inhibitory action against Glucosamine-6-phosphate (GlcN-6-P) synthase . rjpbcs.com This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it a validated target for antimicrobial agents. nih.govnih.gov

Furthermore, in the realm of anti-tubercular research, derivatives of 5-Methylpyrazine-2-carboxylic acid have been synthesized and evaluated. researchgate.netarabjchem.org The mechanism of the frontline anti-tubercular drug Pyrazinamide, a related pyrazine (B50134) derivative, involves inhibition of the fatty acid synthetase I (FASI) of Mycobacterium tuberculosis. researchgate.net Molecular docking studies on newly synthesized pyrazine-2-carboxylic acid derivatives have identified the M. tuberculosisInhA protein , an enoyl-acyl carrier protein reductase, as a potential molecular target. researchgate.netresearchgate.net The InhA enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. mdpi.com

Enzyme Inhibition Kinetics and Binding Analyses

The predicted inhibition of key enzymes by derivatives of 5-Methylpyrazine-2-carboxylic acid has been supported by binding analyses from molecular docking studies.

In the investigation of pyrazine-2-carboxylic acid derivatives as antimicrobial agents, the compound P4 demonstrated the highest docking score against GlcN-6-P synthase, suggesting a strong binding affinity and substantiating its potential as an inhibitor of this enzyme. rjpbcs.com

Table 1: Antimicrobial Activity and Predicted Target of a 5-Methylpyrazine-2-carboxylic Acid Derivative

Similarly, molecular docking studies of pyrazine-2-carboxylic acid derivatives against the M. tuberculosis InhA protein revealed significant binding interactions. researchgate.netresearchgate.net One derivative, 1c , showed the lowest rerank score, indicating the most favorable binding energy, which may correlate with higher inhibitory activity. researchgate.netresearchgate.net

In studies of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives against Mycobacterium tuberculosis, several compounds showed significant anti-tubercular activity. researchgate.netarabjchem.org Compound PM 14 was identified as the most promising, with higher sensitivity than the standard drugs Isoniazid (B1672263) and Pyrazinamide at certain concentrations. arabjchem.org

Table 2: Anti-tubercular Activity of 5-Methylpyrazine-2-carbohydrazide Derivatives

Interactions with Neurotransmitter Systems

Currently, there is limited direct evidence in the scientific literature detailing the interactions of 5-Methylpyrazine-2-carboxylic acid with specific neurotransmitter systems. While pyrazine-containing structures are found in various centrally active compounds, specific studies validating the interaction of this particular acid with neurotransmitter receptors, transporters, or metabolic enzymes are not prominently documented. Further research is required to ascertain whether it or its derivatives can modulate cholinergic, dopaminergic, serotonergic, or other neurotransmitter pathways.

Cellular Pathway Modulation Studies

The primary evidence for cellular pathway modulation by a derivative of 5-Methylpyrazine-2-carboxylic acid comes from the predicted inhibition of GlcN-6-P synthase. rjpbcs.com By inhibiting this enzyme, the compound is expected to disrupt the hexosamine biosynthesis pathway (HBP) in bacteria. This pathway is critical for producing UDP-N-acetylglucosamine, an essential precursor for peptidoglycan synthesis in bacteria and chitin (B13524) in fungi. Therefore, its inhibition directly impacts the integrity of the microbial cell wall. nih.govnih.gov

In the context of tuberculosis, the targeting of the InhA enzyme by derivatives suggests a modulation of the mycolic acid biosynthesis pathway, which is a critical cellular process for the survival and virulence of M. tuberculosis. researchgate.netresearchgate.net Beyond these specific examples in microorganisms, comprehensive studies on the broader effects of 5-Methylpyrazine-2-carboxylic acid on cellular signaling pathways in mammalian cells have not been extensively reported.

Computational Chemistry and in Silico Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a derivative of 5-Methylpyrazine-2-carboxylic acid, and its protein receptor at the atomic level.

Research into pyrazine-2-carboxylic acid derivatives has utilized molecular docking to elucidate their binding modes with various protein targets. For instance, in the context of anti-tubercular drug discovery, derivatives have been docked against the Mycobacterium tuberculosis InhA protein. rsc.orguomustansiriyah.edu.iq These simulations aim to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

One study synthesized a series of pyrazine-2-carboxylic acid derivatives and performed molecular docking to understand their interaction with the M. tuberculosis InhA protein (PDB ID: 4DRE). rsc.orguomustansiriyah.edu.iq The results indicated that the binding affinity, represented by a rerank score, could be correlated with the experimental minimum inhibitory concentration (MIC) values. For example, a derivative with an octyl side chain (1c) showed a lower rerank score, suggesting a stronger binding interaction compared to derivatives with aromatic or cyclic side chains. rsc.org The enhanced binding was attributed to a greater number of hydrogen bonding and π-π interactions within the active site of the InhA protein. rsc.org

Similarly, novel derivatives of pyrazine-2-carboxylic acid have been docked with Glucosamine-6-Phosphate (GlcN-6-P) synthase, a target for antibacterial agents. researchgate.net These studies help in predicting which chemical modifications to the parent scaffold are most likely to improve binding and, consequently, biological activity. The visualization of the docked complexes allows researchers to identify key amino acid residues that are critical for the interaction, guiding further optimization of the ligand structure. researchgate.net

Table 1: Example of Molecular Docking Results for Pyrazine-2-carboxylic Acid Derivatives with M. tuberculosis InhA Protein

CompoundRerank Score (kcal/mol)Key Interacting Residues (Predicted)
Derivative 1a (aromatic side chain)-80.51TYR158, NAD900
Derivative 1b (cyclic side chain)-77.93TYR158, NAD900
Derivative 1c (aliphatic side chain)-86.40TYR158, GLY192, NAD900

This table is a representative example based on findings for pyrazine-2-carboxylic acid derivatives. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying physicochemical properties or structural features that correlate with activity, QSAR provides a framework for predicting the potency of novel compounds and for designing more effective molecules.

A 2D-QSAR study was conducted on a series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives, which are closely related to 5-Methylpyrazine-2-carboxylic acid, to explore their anti-tubercular activity against Mycobacterium tuberculosis. japsonline.com In this research, various physicochemical descriptors were correlated with the biological activity of the synthesized compounds. japsonline.com

The study developed a QSAR model that successfully predicted the experimental activity of the compounds. japsonline.com The model highlighted the importance of certain structural features and properties for the anti-tubercular activity of this class of compounds. Such models are valuable as they illustrate which modifications to the 5-methylpyrazine core structure could potentially enhance or diminish the desired biological effect. japsonline.com The predictive power of the QSAR model allows for the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug discovery process. japsonline.com

Table 2: Example of a 2D-QSAR Model for Anti-Tubercular Activity of 5-Methylpyrazine-2-carbohydrazide Derivatives

ParameterDescriptionContribution to Activity
Equation pMIC = [Descriptor 1] + [Descriptor 2] - [Descriptor 3] + ConstantN/A
r² (Correlation Coefficient) 0.95Indicates a strong correlation between predicted and experimental activity.
q² (Cross-validated r²) 0.88Indicates good predictive power of the model.
Descriptor 1 Electronic ParameterPositive correlation suggests electron-withdrawing groups may enhance activity.
Descriptor 2 Steric ParameterPositive correlation may indicate a need for specific spatial arrangements.
Descriptor 3 Hydrophobic ParameterNegative correlation might suggest that increased hydrophobicity is detrimental to activity.

This table is a representative example illustrating the components of a QSAR model based on a study of 5-methylpyrazine derivatives. japsonline.com

Prediction of Pharmacokinetic Profiles (ADME Analysis)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is a critical computational method used to predict the pharmacokinetic properties of a drug candidate early in the discovery pipeline. These predictions help to identify compounds with potentially poor ADME profiles, which are a major cause of late-stage clinical trial failures. researchgate.net

For pyrazine (B50134) derivatives, computational tools like the QikProp module are used to predict a range of ADME properties. japsonline.com These analyses evaluate parameters essential for a compound's viability as an orally administered drug. Key predicted properties include:

Partition coefficient (logP o/w): A measure of lipophilicity, which influences absorption and distribution.

Aqueous solubility (logS): Crucial for absorption and formulation.

Caco-2 cell permeability: An indicator of intestinal absorption in humans.

Human oral absorption: An estimation of the percentage of the drug that is absorbed after oral administration. japsonline.com

Studies on various pyrazine derivatives have shown that these compounds can be designed to fall within acceptable ranges for drug-likeness. japsonline.com For instance, in silico analysis of pyrazine derivatives designed as PIM-1 kinase inhibitors showed that properties like the partition coefficient, cell permeability, and human oral absorption were within permissible ranges for drug-like molecules. japsonline.com This predictive analysis ensures that synthetic efforts are focused on molecules that not only have high potency but also possess favorable pharmacokinetic characteristics.

Table 3: Representative Predicted ADME Properties for a Pyrazine-Based Compound Series

ADME ParameterDescriptionPredicted Range for Pyrazine DerivativesAcceptable Range for Drugs
QPlogPo/w Octanol/water partition coefficient-2.36 to 6.29-2.0 to 6.5
QPlogS Predicted aqueous solubility-6.0 to 0.5-6.5 to 0.5
QPPCaco Predicted Caco-2 cell permeability (nm/sec)284 to 2143<25 is poor, >500 is great
Percent Human Oral Absorption Predicted oral absorption in humans81% to 100%>80% is high

This table is a representative example based on reported in silico ADME studies of pyrazine derivatives. japsonline.com

De Novo Design and Virtual Screening of Novel Derivatives

De novo design and virtual screening are powerful computational strategies for identifying novel chemical entities with desired biological activity. Virtual screening involves rapidly searching large libraries of chemical structures to identify molecules that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov

This approach has been successfully applied to identify novel pyrazine-based inhibitors. In one instance, a kinase-directed virtual library was screened against the TrkA kinase crystal structure, which led to the identification of a novel pyrazine-based compound as an active hit. nih.gov This initial hit served as a pharmacophore for the subsequent design and synthesis of a library of pyrazine derivatives, ultimately yielding potent TrkA inhibitors. nih.gov This process demonstrates the power of virtual screening to uncover new chemical scaffolds for therapeutic targets.

The design of these new derivatives often involves structure-based design, where the three-dimensional structure of the target protein is used to guide the modification of the ligand. researchgate.net By examining the predicted binding modes from molecular docking, researchers can identify regions of the molecule that can be modified to create new, favorable interactions with the protein, thereby enhancing potency and selectivity. rsc.orgnih.gov For example, the design of novel pyrazine-linked 2-aminobenzamides as histone deacetylase (HDAC) inhibitors was informed by the interaction of existing drugs with the active sites of different HDAC subtypes. nih.gov This computational insight allows for the rational design of derivatives with improved properties.

Applications in Specialized Scientific and Industrial Fields

Pharmaceutical Development as Key Synthetic Intermediates

5-Methylpyrazine-2-carboxylic acid is a pivotal intermediate in the synthesis of a number of active pharmaceutical ingredients (APIs). Its pyrazine (B50134) ring structure is a key component in several drugs across different therapeutic areas.

Precursors for Antidiabetic Agents (e.g., Glipizide)

5-Methylpyrazine-2-carboxylic acid is a crucial starting material in the synthesis of Glipizide (B1671590), a second-generation sulfonylurea drug used to treat type 2 diabetes. nih.govnih.gov The synthesis involves the condensation of 5-methylpyrazine-2-carboxylic acid with 4-(2-aminoethyl)benzenesulfonamide. nih.gov One patented method describes reacting 5-methylpyrazine-2-carboxylic acid with ethyl chloroformate, followed by a reaction with p-(4-amino-ethyl) benzene (B151609) sulfonamide. researchgate.net The resulting intermediate is then reacted with cyclohexyl isocyanate to yield Glipizide. researchgate.net Another approach involves the esterification of 5-methylpyrazine-2-carboxylic acid, which then reacts with 4-(2-aminoethyl)-benzene sulfonamide. researchgate.net

Table 1: Synthesis of Glipizide

Starting Material Reagent(s) Intermediate/Final Product Reference

Building Blocks for Pyrazinamide and Related Antitubercular Agents

The pyrazine moiety is central to the antitubercular drug Pyrazinamide (PZA). While PZA itself is pyrazine-2-carboxamide, research into new antitubercular agents has utilized derivatives of pyrazinecarboxylic acids, including those with a methyl group. For instance, a series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. researchgate.net This research highlights the ongoing exploration of the pyrazine scaffold, originating from compounds like 5-methylpyrazine-2-carboxylic acid, in the quest for new and more effective tuberculosis treatments. researchgate.net The synthesis of these derivatives often starts with the esterification of 5-methylpyrazine-2-carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide (B1668358). researchgate.net

Table 2: Synthesis of Antitubercular Scaffolds

Starting Material Reagent(s) Product Reference

Role in the Synthesis of Hypolipidemic and Antihypertensive Compounds (e.g., Acipimox)

5-Methylpyrazine-2-carboxylic acid is the direct precursor to Acipimox (B1666537), a nicotinic acid analogue used as a hypolipidemic (lipid-lowering) agent. nih.govsigmaaldrich.comtcichemicals.com The synthesis of Acipimox involves the oxidation of 5-methylpyrazine-2-carboxylic acid to form 5-methylpyrazine-2-carboxylic acid 4-oxide, which is the chemical name for Acipimox. sigmaaldrich.comrsc.org Various methods for this oxidation have been patented, including the use of oxidants like peroxymaleic acid or peracetic acid in the presence of hydrochloric acid. sigmaaldrich.com Another described method utilizes hydrogen peroxide as the oxidant in an aqueous solution with a catalyst. rsc.org

While direct synthesis of antihypertensive agents from 5-methylpyrazine-2-carboxylic acid is less commonly cited, the broader class of pyridinecarboxylic acid derivatives, to which pyrazinecarboxylic acids are related, has been extensively studied for antihypertensive activity. oakwoodchemical.comrsc.org

Table 3: Synthesis of Acipimox

Starting Material Reagent(s) Product Reference
5-Methylpyrazine-2-carboxylic acid Peroxymaleic acid or Peracetic acid, Hydrochloric acid Acipimox sigmaaldrich.com
5-Methylpyrazine-2-carboxylic acid Hydrogen peroxide, Catalyst Acipimox rsc.org

Agrochemical Research and Development

The pyrazine ring is a known toxophore in various agrochemicals. While specific, large-scale applications of 5-methylpyrazine-2-carboxylic acid in commercial agrochemicals are not extensively documented in the readily available literature, its derivatives are a subject of research in this field. sigmaaldrich.com The structural similarity to other heterocyclic carboxylic acids used in herbicides and fungicides suggests its potential as a scaffold for the development of new active ingredients in crop protection. sigmaaldrich.com Research has explored the antifungal activity of derivatives of pyrazine-2-carboxylic acids.

Materials Science Applications

The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make it an attractive component in the design of advanced materials.

Components in Advanced Optoelectronic Materials (e.g., Conductive Polymers, Organic Semiconductors)

While 5-methylpyrazine-2-carboxylic acid itself is not a conductive polymer or organic semiconductor, its derivatives are being investigated for their potential in optoelectronic applications. The pyrazine unit, due to its electron-accepting properties, can be incorporated into larger molecular structures to tune their electronic and photophysical properties.

Research on 2,5-di(aryleneethynyl)pyrazine derivatives has shown that the inclusion of the pyrazine ring lowers the HOMO-LUMO gap compared to analogous benzene structures. This is a desirable characteristic for organic semiconductors. Furthermore, doping an emissive polymer in an organic light-emitting diode (OLED) with a pyrazine derivative significantly enhanced the device's external quantum efficiency, which was attributed to the improved electron-transporting properties of the pyrazine system.

Additionally, 5-methyl-2-pyrazinecarboxylic acid can be used in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes. These materials have a wide range of potential applications, including in optoelectronics, due to the interplay between the organic ligand (the pyrazine derivative) and the metal ion. rsc.org For example, it has been used in the preparation of europium(III) complexes, which are known for their luminescent properties.

Ligands in Metal-Organic Frameworks for Diverse Applications

5-Methylpyrazine-2-carboxylic acid serves as a crucial building block in the construction of Metal-Organic Frameworks (MOFs), a class of crystalline materials known for their tunable structures and high porosity. rsc.org The unique chemical architecture of 5-methylpyrazine-2-carboxylic acid, featuring a pyrazine ring, a methyl group, and a carboxylic acid functional group, allows it to act as a versatile ligand that can coordinate with various metal ions to form multidimensional networks. ontosight.ai The presence of both nitrogen and oxygen donor atoms enables diverse coordination modes, leading to MOFs with unique topologies and properties applicable in fields such as magnetism and luminescence. nih.govresearchwithrutgers.com

Research into MOFs constructed with this ligand has revealed interesting magnetic and luminescent behaviors. Cobalt(II)-based frameworks, for example, have been studied for their magnetic properties, which can range from paramagnetic behavior to weak antiferromagnetic interactions at low temperatures. nih.gov The study of such magnetic properties is an intriguing aspect of MOF research. nih.govresearchgate.net Furthermore, the inherent luminescent properties of MOFs can be harnessed for applications in chemical sensing. researchwithrutgers.comosti.govrsc.org The design of dual-functional MOFs, which may combine luminescence with other properties like proton conductivity, represents a growing area of research. nih.gov

The development of MOFs using ligands like 5-methylpyrazine-2-carboxylic acid is part of a broader effort to create functional materials with tailored properties for applications in gas storage, separation, catalysis, and sensing. nih.govrsc.org The ability to systematically vary the organic ligand and the metal ion provides a powerful tool for designing novel materials with desired functionalities. mdpi.comrsc.orgresearchgate.net

Detailed research findings on MOFs incorporating 5-methylpyrazine-2-carboxylic acid and similar ligands are summarized below:

Metal IonLigand(s)Framework Dimensionality/TypeKey Properties/Findings
Cobalt(II)5-Methylpyrazine-2-carboxylate, Water0D (Discrete Complex)Distorted octahedral coordination geometry around Co(II). The structure is stabilized by extensive hydrogen bonding. nih.gov
Cobalt(II)2,2′-bithiophen-5,5′-dicarboxylate, Pyrazine3DExhibits mainly paramagnetic behavior with some antiferromagnetic interactions at low temperatures (<20 K). nih.gov
Zinc(II)Pyridine-2,5-dicarboxylate3DNovel MOFs with permanent porosity; demonstrated excess hydrogen uptake of ~0.9 wt% at 77 K and 1 bar. researchgate.net
Terbium(III)5-sulfoisophthalic acid, N,N'-piperazine(bismethylenephosphonic acid)3DDual-functional MOF exhibiting highly selective luminescent detection of carcinoid biomarkers and proton conductivity. nih.gov

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways in Environmental Systems

The complete microbial degradation pathway of 5-Methylpyrazine-2-carboxylic acid in natural environmental systems such as soil and water remains an area with limited specific research. However, studies on related pyrazine (B50134) compounds provide valuable insights into its potential for biodegradation.

Research has demonstrated that various microorganisms possess the capability to utilize pyrazine derivatives as a source of carbon and nitrogen for their growth. researchgate.net For instance, bacterial genera such as Bacillus, Flavobacterium, Corynebacterium, Pseudomonas, and Streptococcus have been identified as capable of utilizing pyrazine-2-carboxamide, a structurally similar compound. researchgate.net One notable study highlighted the ability of Pseudomonas fluorescens to convert pyrazine-2-carboxamide into pyrazine-2-carboxylic acid, indicating that the carboxylic acid form is an intermediate in the microbial metabolic pathway. oup.com This suggests that microorganisms in the environment could potentially initiate the breakdown of 5-Methylpyrazine-2-carboxylic acid.

While the complete mineralization of the pyrazine ring by microorganisms has been a subject of investigation, the specific enzymes and metabolic routes for many pyrazine derivatives are not yet fully elucidated. researchgate.net The stability of the pyrazine ring can present a challenge for microbial degradation. However, the presence of substituent groups, such as the methyl and carboxylic acid groups on 5-Methylpyrazine-2-carboxylic acid, can influence its susceptibility to microbial attack.

Furthermore, a whole-cell biocatalytic process has been developed for the synthesis of 5-Methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine (B89654) using a genetically engineered strain of Escherichia coli. nih.gov This demonstrates that microorganisms can be engineered to process this specific compound, hinting at the existence of enzymatic machinery that could be adapted for its degradation. The process involved the expression of xylene monooxygenase, benzyl (B1604629) alcohol dehydrogenase, and benzaldehyde (B42025) dehydrogenase, showcasing a potential oxidative pathway for the methyl group. nih.gov

Although direct evidence for the complete degradation pathway of 5-Methylpyrazine-2-carboxylic acid in the environment is not yet available, the existing research on related compounds suggests that microbial breakdown is plausible. Future research is needed to isolate and characterize microbial strains from diverse environmental niches that can utilize this compound and to delineate the specific enzymatic reactions and metabolic intermediates involved in its degradation.

Metabolism in Biological Systems

The metabolism of 5-Methylpyrazine-2-carboxylic acid has been more extensively studied in the context of biological systems, particularly in mammals. This compound is recognized as a significant metabolite of various alkylpyrazines, which are commonly found in cooked and roasted foods.

Studies in rats have shown that after oral administration, alkylpyrazines such as 2,5-dimethylpyrazine are efficiently metabolized and excreted in the urine. nih.gov A primary metabolic pathway involves the oxidation of one of the methyl groups to a carboxylic acid, resulting in the formation of 5-Methylpyrazine-2-carboxylic acid. nih.gov This biotransformation is a detoxification mechanism that increases the water solubility of the parent compound, facilitating its elimination from the body.

The key enzymatic reactions involved in this metabolic conversion are believed to be catalyzed by the cytochrome P-450 monooxygenase system. This enzyme system is known to be responsible for the oxidation of a wide variety of foreign compounds. The initial step is likely the hydroxylation of the methyl group to form a primary alcohol, which is then further oxidized to an aldehyde and subsequently to the carboxylic acid.

The table below summarizes the key precursor for 5-Methylpyrazine-2-carboxylic acid and the biological system in which this metabolic transformation has been observed.

Precursor CompoundMetaboliteBiological System
2,5-Dimethylpyrazine5-Methylpyrazine-2-carboxylic AcidRats

This metabolic pathway underscores the role of the body's enzymatic systems in processing dietary pyrazines. The formation of 5-Methylpyrazine-2-carboxylic acid is a clear example of a Phase I metabolic reaction, which introduces or exposes a functional group to prepare the compound for subsequent conjugation (Phase II) and excretion.

Future Research Directions and Emerging Paradigms

Development of Highly Selective and Potent Bioactive Agents

A primary objective in drug discovery is the creation of molecules that exhibit high potency against a specific biological target while minimizing off-target effects. 5-Methylpyrazine-2-carboxylic acid provides a foundational structure that can be chemically modified to achieve this goal. ontosight.aichemimpex.com Future research will likely focus on the strategic synthesis of novel derivatives to enhance their selectivity and potency.

Research has shown that modifications to the pyrazine (B50134) core can significantly influence biological activity. ontosight.ai For instance, the synthesis of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives has yielded compounds with notable anti-tubercular activity. arabjchem.org One derivative, in particular, demonstrated higher potency against Mycobacterium tuberculosis than standard drugs like isoniazid (B1672263) and pyrazinamide. arabjchem.org Similarly, in the context of cancer, derivatives of 5-methylpyrazine-2-carboxylic acid have been synthesized and evaluated for their antiproliferative activity. nih.gov Studies on quinoline (B57606) analogues derived from 5-methylpyrazine-2-carboxylic acid have shown that substitutions on the pyrazine moiety can dramatically affect cytotoxicity against cancer cell lines. nih.gov For example, removing the 5-methyl group led to a compound with increased cytotoxicity in several cancer cell lines. nih.gov

Future efforts will likely involve more intricate structural modifications to optimize these interactions. This includes the introduction of various functional groups to the pyrazine ring to exploit specific binding pockets in target enzymes or receptors. ontosight.ai The goal is to develop agents that are not only powerful but also highly selective, thereby reducing the potential for unwanted side effects.

Exploration of New Therapeutic Areas for Pyrazine Derivatives

The diverse biological activities reported for pyrazine derivatives suggest that compounds derived from 5-methylpyrazine-2-carboxylic acid could be effective in a range of therapeutic areas beyond their current applications. ontosight.aimdpi.com While research has highlighted their potential as anti-tubercular and anticancer agents, the broader pharmacological landscape of these compounds remains largely unexplored. arabjchem.orgnih.gov

Pyrazine derivatives have been investigated for a variety of biological effects, including anti-inflammatory, antimicrobial, and neuroprotective actions. ontosight.aichemimpex.com This broad spectrum of activity provides a strong rationale for screening derivatives of 5-methylpyrazine-2-carboxylic acid against a wider panel of diseases. For example, their anti-inflammatory properties could be harnessed for the treatment of chronic inflammatory conditions.

Furthermore, the core pyrazine structure is present in several marketed drugs, indicating its therapeutic value. mdpi.com Research into natural product hybrids containing the pyrazine moiety has revealed potent anticancer, antibacterial, and antioxidant activities. mdpi.com This suggests that conjugating 5-methylpyrazine-2-carboxylic acid with other pharmacologically active molecules could lead to the discovery of novel therapeutics with unique mechanisms of action. The exploration of its derivatives as potential treatments for cardiovascular diseases or as urease inhibitors also presents new research frontiers. mdpi.comtandfonline.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of new drug candidates. nih.govmdpi.com These computational approaches can analyze vast datasets to identify promising molecular structures and predict their biological activities, significantly reducing the time and cost associated with traditional screening methods. nih.govijirt.org

In the context of 5-methylpyrazine-2-carboxylic acid, computational techniques are already being applied. For example, 2-D Quantitative Structure-Activity Relationship (QSAR) studies have been used to guide the design of 5-methylpyrazine-2-carbohydrazide derivatives as potential anti-tubercular agents. arabjchem.orgresearchgate.net These models help to establish a correlation between the chemical structure of the compounds and their biological activity, allowing for the rational design of more potent molecules. researchgate.net

Future research will undoubtedly see a greater reliance on more sophisticated AI and ML models, including deep learning. nih.gov These advanced algorithms can be used for:

High-throughput virtual screening: To rapidly screen large libraries of virtual compounds derived from 5-methylpyrazine-2-carboxylic acid against various biological targets. nih.gov

De novo drug design: To generate entirely new molecular structures with desired pharmacological profiles. mdpi.com

Prediction of ADMET properties: To assess the absorption, distribution, metabolism, excretion, and toxicity of potential drug candidates early in the discovery process. mdpi.com

By leveraging the predictive power of AI, researchers can prioritize the synthesis of compounds with the highest probability of success, making the drug discovery pipeline more efficient and cost-effective. ijirt.org

Translational Research from Bench to Pre-clinical Studies

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical therapies. This requires a robust pipeline of translational research, moving compounds from initial synthesis and in vitro testing to rigorous pre-clinical evaluation in animal models.

A derivative of 5-methylpyrazine-2-carboxylic acid has already shown promise in pre-clinical studies. A novel quinolin-8-yl-nicotinamide, synthesized from a pyrazine moiety, exhibited potent cytotoxicity in pancreatic cancer cell lines and significantly delayed tumor growth in a mouse xenograft model without causing systemic toxicity. nih.gov This successful transition from in vitro to in vivo efficacy underscores the therapeutic potential of this class of compounds and provides a strong impetus for further pre-clinical investigation.

Future translational research on derivatives of 5-methylpyrazine-2-carboxylic acid will need to focus on several key areas:

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand how the compounds are absorbed, distributed, metabolized, and excreted by the body, and to establish a relationship between drug concentration and therapeutic effect.

In vivo Efficacy Studies: To evaluate the therapeutic efficacy of lead compounds in relevant animal models of various diseases.

Safety and Toxicology Studies: To assess the potential for adverse effects and to determine a safe therapeutic window.

These pre-clinical studies are essential for identifying the most promising drug candidates for advancement into human clinical trials, bringing new therapies one step closer to patients in need.

Q & A

Basic Research Question

  • Solubility : MPCA is soluble in DMSO (50 mg/mL) and forms clear solutions in PEG300/Tween-80/saline mixtures (≥2.5 mg/mL). For in vivo studies, sequential dilution in 10% DMSO followed by PEG300 or SBE-β-CD is recommended .
  • Storage : Store at -80°C for 2 years or -20°C for 1 year. Long-term stability is compromised at room temperature due to discoloration and degradation .

What methodologies enhance biocatalytic production yield of MPCA?

Advanced Research Question

  • Strain Engineering : E. coli is modified using CRISPR interference (CRISPRi) to downregulate competing pathways and overexpress oxidases. Combinatorial libraries of regulatory elements (e.g., promoters, ribosome-binding sites) optimize enzyme expression .
  • Process Optimization : Immobilized whole-cell biocatalysts in continuous reactors improve productivity by 20-fold compared to batch systems .

How is the purity and structural integrity of MPCA confirmed in synthetic chemistry research?

Basic Research Question

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and LC-MS validate absence of by-products like unreacted 2,5-dimethylpyrazine .
  • Structural Confirmation : X-ray crystallography (e.g., triclinic crystal system, P1 space group) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) confirm bond connectivity .

What role does MPCA play in synthesizing peptidomimetics and heterocyclic scaffolds?

Advanced Research Question

  • Peptoid Backbones : MPCA is esterified to its methyl derivative, then subjected to NBS-mediated bromination to introduce 1,2- or 1,4-connectivity in azole-containing peptidomimetics. This enables mimicry of peptide secondary structures .
  • Antimycobacterial Agents : MPCA derivatives are screened for structure-activity relationships (SAR) by modifying the pyrazine ring with fluoro or methoxy groups, assessed via MIC assays against M. tuberculosis .

How do stability concerns of MPCA impact experimental design in long-term studies?

Q. Data Contradiction Analysis

  • Instability : MPCA discolors over time due to oxidative degradation, necessitating inert-atmosphere storage (argon/vacuum) and antioxidants like BHT .
  • Contradictions : While recommends -80°C storage, highlights instability even at low temperatures. Researchers should validate batch-specific stability via periodic NMR or TLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.